molecular formula C10H11ClN2O3 B3069805 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea CAS No. 1000018-00-7

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea

Cat. No.: B3069805
CAS No.: 1000018-00-7
M. Wt: 242.66 g/mol
InChI Key: BTFJOSDYSXVDDD-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(2-chloroethyl)urea is a synthetic urea derivative featuring a benzodioxol ring (a methylenedioxy-substituted benzene) linked via a urea moiety to a 2-chloroethyl group. This compound is structurally characterized by its dual functional groups: the benzodioxol moiety, which may influence lipophilicity and binding interactions, and the chloroethyl group, a known alkylating agent capable of forming covalent DNA adducts.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-3-4-12-10(14)13-7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3-4,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJOSDYSXVDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea typically involves the reaction of 1,3-benzodioxole with chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea bond and chloroethyl group are susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Mechanistic Insights References
Acidic (HCl, H₂O)1-(2H-1,3-Benzodioxol-5-yl)urea + chloroethanolProtonation of the urea oxygen weakens the C–N bond, leading to cleavage.
Basic (NaOH, H₂O)1-(2H-1,3-Benzodioxol-5-yl)amine + CO₂ + ethylene glycol chlorideBase deprotonates the urea, facilitating nucleophilic attack on the carbonyl carbon.

Key Findings :

  • Hydrolysis rates increase with temperature and ionic strength.

  • The chloroethyl group undergoes solvolysis to form ethylene glycol derivatives under basic conditions .

Alkylation Reactions

The chloroethyl moiety acts as an alkylating agent, participating in nucleophilic substitution (SN₂) reactions:

Nucleophile Product Conditions Applications References
Thiols (e.g., glutathione)S-(2-Hydroxyethyl) adductspH 7.4, 37°CDetoxification pathways in vivo
Amines (e.g., pyridine)N-(2-Chloroethyl)amine derivativesAnhydrous DMF, 60°CIntermediate in drug synthesis

Key Findings :

  • Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .

  • Steric hindrance from the benzodioxole ring slows alkylation kinetics compared to simpler chloroethyl ureas .

Condensation Reactions

The urea group participates in condensation with carbonyl compounds:

Reactant Product Catalyst Yield References
BenzaldehydeSchiff base derivativesAcetic acid, reflux65–72%
Acetylacetoneβ-Diketone-linked hybridsK₂CO₃, ethanol, 80°C58%

Key Findings :

  • Electron-withdrawing substituents on the benzodioxole ring improve reaction efficiency .

  • Products exhibit enhanced antimicrobial and anticancer activity in preliminary assays .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Products Mechanism References
180–220°CCO₂, NH₃, chlorinated hydrocarbonsRadical-mediated cleavage of urea and C–Cl bonds
>250°CBenzodioxole fragments + carbonized residuesPyrolysis of the aromatic system

Key Findings :

  • Decomposition is exothermic, with an activation energy of ~120 kJ/mol .

  • Chlorinated byproducts are minimized under inert atmospheres .

Organometallic Reactions

The benzodioxole ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Applications References
Suzuki couplingPd(PPh₃)₄Biaryl-functionalized derivativesMaterials science
Buchwald-Hartwig aminationPd₂(dba)₃/XPhosN-Aryl urea analogsPharmaceutical intermediates

Key Findings :

  • Coupling efficiency depends on the electron density of the benzodioxole ring .

  • Steric effects from the chloroethyl group reduce yields compared to unsubstituted analogs .

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to interfere with DNA synthesis.

    Biological Studies: It is used to investigate the mechanisms of enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription. This compound targets rapidly dividing cells, making it a potential candidate for cancer therapy. The benzodioxole ring may also interact with specific enzymes, leading to the inhibition of their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Alkylating Activity Carbamoylating Activity DNA Interactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(2-chloroethyl)urea Benzodioxol + urea + chloroethyl Likely moderate None (no nitroso group) Potential alkylation/cross-links (inferred)
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) Two chloroethyl groups + nitroso High High (via isocyanate) Interstrand cross-links
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Chloroethyl + cyclohexyl + nitroso High Moderate Cross-links and strand breaks
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine () Benzodioxol + amine None None Unknown (non-alkylating)

Key Observations :

  • Nitrosoureas vs. Ureas : Unlike nitrosoureas (e.g., BCNU, CCNU), which decompose to release alkylating agents and carbamoylating isocyanates, the target compound lacks a nitroso group. This absence eliminates carbamoylating activity, which is linked to toxicity in nitrosoureas .
  • Chloroethyl Group : The 2-chloroethyl moiety in the target compound may enable alkylation of DNA nucleophilic sites (e.g., guanine N7 or O6 positions), akin to nitrosoureas. However, without the nitroso group’s decomposition pathway, cross-linking efficiency may differ .

Table 2: Cytotoxic and Genotoxic Profiles

Compound Name Antitumor Activity Mutagenicity DNA Cross-links Single-Strand Breaks
This compound Not reported Not reported Inferred Inferred (low)
BCNU High High High Moderate
Hydroxylated Chloroethylnitrosoureas (Compound III, ) High Low High Low

Key Findings :

  • Cross-linking vs. Strand Breaks : Nitrosoureas like BCNU induce interstrand DNA cross-links (critical for antitumor activity) and single-strand breaks (linked to mutagenicity) . The target compound’s chloroethyl group may promote cross-linking, but without nitroso-driven isocyanate release, repair inhibition (a BCNU mechanism) is unlikely .
  • Therapeutic Index : Carbamoylating activity in nitrosoureas correlates with toxicity, reducing their therapeutic index. The absence of this activity in the target compound may improve safety, though alkylation-related toxicity (e.g., myelosuppression) could persist .

Physicochemical Properties and Solubility

Table 3: Physicochemical Comparisons

Compound Name Octanol/Water Distribution Coefficient (log P) Solubility
This compound Estimated ~1.5–2.5 (benzodioxol increases lipophilicity) Moderate (urea group enhances water solubility)
BCNU ~0.8–1.2 Low
CCNU ~2.5–3.0 Very low

Key Insights :

  • However, excessive lipophilicity (e.g., CCNU) can reduce bioavailability .
  • Solubility : The urea moiety may confer better aqueous solubility than nitrosoureas, aiding formulation.

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea, also known as N-(1,3-benzodioxol-5-yl)-N'-(2-chloroethyl)urea, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1000018-00-7
  • Molecular Formula : C10H10ClN2O3
  • Molecular Weight : 242.66 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 1.3

These properties suggest a moderate hydrophobic nature, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that compounds with a benzodioxole structure can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in cancer cells while sparing normal cell lines . Notably, the compound exhibited IC50 values ranging from 26 to 65 µM against multiple cancer types.

Antidiabetic Potential

The compound's structural similarity to other benzodioxole derivatives has led researchers to investigate its potential as an α-amylase inhibitor, which is crucial for managing diabetes:

  • α-Amylase Inhibition : In vitro evaluations demonstrated that related compounds showed potent α-amylase inhibition with IC50 values as low as 0.68 µM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further exploration in diabetic therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes like α-amylase, the compound reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
  • Induction of Apoptosis : Studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismIC50 ValueReference
AnticancerVarious cancer cell lines26–65 µM
Antidiabeticα-Amylase0.68 µM
CytotoxicityNormal cell lines (Hek293t)>150 µM

Study on Antidiabetic Effects

A recent study investigated the antidiabetic effects of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model. The results showed that administration of these compounds significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL over a treatment period . This highlights the therapeutic potential of compounds like this compound in managing diabetes.

Study on Cytotoxic Effects

Another study focused on the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. The findings indicated that these compounds could effectively inhibit growth and induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . This selective action underscores their potential as anticancer agents.

Q & A

Q. What are the established synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea, and what experimental conditions optimize yield?

The synthesis typically involves coupling a benzodioxole-containing precursor with a chloroethylurea moiety. For example, analogous compounds (e.g., benzodioxole-imidazole hybrids) are synthesized via condensation reactions under reflux in inert solvents like dichloromethane or toluene, often with a base such as triethylamine to neutralize HCl byproducts . Reaction times may extend to 48 hours, as seen in similar chalcone derivatives, followed by purification via vacuum liquid chromatography (VLC) using silica gel and solvent gradients (e.g., hexane:ethyl acetate) . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products.

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity and substituent positions. For instance, in related benzodioxole derivatives, ¹H NMR reveals resonances for the methylenedioxy group (~5.9–6.0 ppm) and urea NH protons (~8–10 ppm) . Mass spectrometry (MS) further confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like urea C=O (~1640–1680 cm⁻¹) . X-ray crystallography (discussed in advanced questions) provides definitive structural validation.

Advanced Research Questions

Q. What crystallographic methods resolve the three-dimensional structure of this compound, and how are refinement challenges addressed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K yields high-resolution datasets . Structures are solved via direct methods (e.g., SHELXS) and refined using SHELXL, which employs least-squares minimization against F² . Challenges include modeling disordered atoms (e.g., chloroethyl groups) and hydrogen bonding. Hydrogen atoms are placed geometrically or located via difference Fourier maps, with thermal parameters constrained to 1.2–1.5×Ueq of parent atoms . R-factors < 0.05 for high-resolution data indicate reliable models .

Q. How does the compound’s conformation influence its bioactivity, particularly in antifungal applications?

The compound’s activity may depend on the spatial arrangement of the benzodioxole and chloroethyl groups. For example, in benzodioxole-imidazole hybrids, the planarity of the urea linkage and substituent orientation enhance interactions with fungal enzyme active sites . Molecular docking studies (using software like MOE) can predict binding affinities to targets like CYP51 or ergosterol biosynthesis enzymes . Experimental validation involves antifungal assays (e.g., MIC determinations against Candida spp.), with structure-activity relationships (SAR) guiding modifications to the chloroethyl chain or benzodioxole ring .

Q. What analytical strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

Discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) require cross-validation. For example, dynamic NMR can detect conformational exchange in solution, while SCXRD confirms the solid-state structure . If hydrogen bonding in the crystal (e.g., S(5) intramolecular bonds between hydroxyl and carbonyl groups) is absent in solution, IR spectroscopy can verify solvent-dependent interactions . Multi-technique approaches (NMR, MS, SCXRD) are critical for reconciling data .

Q. How is the compound’s stability assessed under varying experimental conditions, and what degradation products are observed?

Accelerated stability studies (e.g., exposure to heat, light, or humidity) coupled with HPLC-MS monitor decomposition. For urea derivatives, hydrolysis to amines or isocyanates is common under acidic/alkaline conditions . Kinetic studies (via UV-Vis or NMR) quantify degradation rates, while Arrhenius plots predict shelf life. For example, chloroethyl groups may undergo elimination reactions, forming vinyl intermediates .

Methodological Notes

  • Crystallography : Use SHELXTL for refinement and Olex2 for visualization. Report R1/wR2 values and Flack parameters for chiral centers .
  • SAR Studies : Prioritize substituents at the benzodioxole 5-position and chloroethyl chain length for bioactivity optimization .
  • Synthetic Pitfalls : Avoid prolonged heating to prevent urea decomposition; employ inert atmospheres for moisture-sensitive intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea
Reactant of Route 2
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1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea

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